molecular formula C5H2Cl2N2O B1345805 2,6-Dichloropyrimidine-4-carbaldehyde CAS No. 933746-24-8

2,6-Dichloropyrimidine-4-carbaldehyde

Cat. No.: B1345805
CAS No.: 933746-24-8
M. Wt: 176.99 g/mol
InChI Key: IZJDEVPDYGNMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloropyrimidine-4-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an aldehyde group at position 4. It is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,6-Dichloropyrimidine-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the formation of N-heterocyclic systems. It interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. For instance, it can undergo aromatic nucleophilic substitution (SNAr) reactions, leading to the formation of amination, solvolysis, and condensation products . These interactions are influenced by the structural factors of the pyrimidine ring and the high concentration of alkoxide ions, which promote the formation of pyrimidine-based compound precursors.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with various cellular components, leading to changes in the expression of specific genes and the activation or inhibition of certain signaling pathways . These interactions can result in altered cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo nucleophilic substitution reactions allows it to form stable complexes with enzymes and other proteins, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that under mild and environmentally friendly conditions, this compound can form stable products through amination, solvolysis, and condensation processes . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can induce toxic or adverse effects, potentially leading to cellular damage and impaired function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in biochemical research and therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound’s ability to undergo nucleophilic substitution reactions allows it to participate in the synthesis of more complex molecules, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyrimidine-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines. This reaction is carried out using phosphorus oxychloride and dimethylformamide as reagents . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloropyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 2,6-Dichloropyrimidine-4-carbaldehyde: The presence of both chlorine atoms and an aldehyde group in this compound provides a unique combination of reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various biologically active compounds sets it apart from other similar pyrimidine derivatives .

Properties

IUPAC Name

2,6-dichloropyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJDEVPDYGNMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611427
Record name 2,6-Dichloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933746-24-8
Record name 2,6-Dichloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.